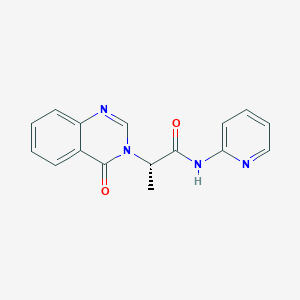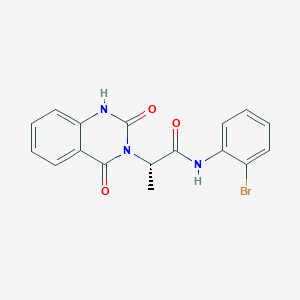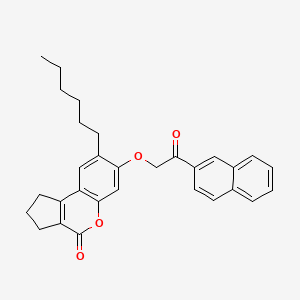![molecular formula C24H29N3O4S B11165374 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11165374.png)
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine sulfonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl](furan-2-yl)methanone
- Pyrrolidine derivatives
Uniqueness
1-(2,3-dimethylphenyl)-5-oxo-N-[4-(piperidine-1-sulfonyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O4S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-5-oxo-N-(4-piperidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-17-7-6-8-22(18(17)2)27-16-19(15-23(27)28)24(29)25-20-9-11-21(12-10-20)32(30,31)26-13-4-3-5-14-26/h6-12,19H,3-5,13-16H2,1-2H3,(H,25,29) |
InChI Key |
YSJJSDXSPJQZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11165299.png)
![2-(1,3-benzodioxol-5-yloxy)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11165304.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide](/img/structure/B11165314.png)


![2-(ethylsulfanyl)-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11165336.png)
![propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate](/img/structure/B11165342.png)
![4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11165347.png)
![[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B11165354.png)

![cyclohexa-1,4-dien-1-yl{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}acetic acid](/img/structure/B11165356.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11165363.png)
